1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane

Description

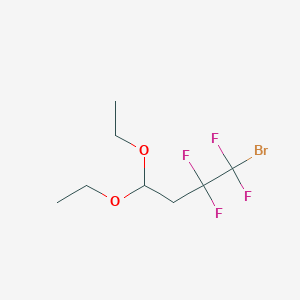

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF4O2/c1-3-14-6(15-4-2)5-7(10,11)8(9,12)13/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBLYVVXWKRZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(F)(F)Br)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane typically involves the reaction of 1,1,2,2-tetrafluorobutane with bromine and ethoxy groups under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination and ethoxylation processes. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.

Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluorobutane derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane is utilized as a reagent in organic synthesis. Its bromine and fluorine substituents allow for various substitution reactions. It can serve as an electrophile in nucleophilic substitution reactions or as a precursor for synthesizing more complex fluorinated compounds.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Electrophilic Substitution | Acts as an electrophile due to the presence of bromine. |

| Fluorination Reactions | Can introduce fluorine into other organic molecules. |

| Synthesis of Fluorinated Surfactants | Useful in creating surfactants with enhanced properties due to fluorination. |

Medicinal Chemistry

Potential Therapeutic Uses

The compound's unique structure makes it a candidate for developing new pharmaceuticals. The presence of the bromine atom may enhance biological activity through interactions with biological targets.

Case Studies

-

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes. -

Anticancer Research

In vitro studies indicate that this compound may induce apoptosis in cancer cell lines. Further research is required to elucidate the specific signaling pathways involved.

Materials Science

Fluorinated Polymers

The compound is also explored for its potential use in synthesizing fluorinated polymers. These materials can possess unique thermal and chemical resistance properties due to the presence of fluorine atoms.

Table 2: Material Applications

| Material Type | Properties | Applications |

|---|---|---|

| Fluorinated Polymers | High thermal stability and chemical resistance | Coatings, seals, and gaskets in harsh environments |

| Surfactants | Lower surface tension and improved wetting properties | Used in emulsions and foams |

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane involves its interaction with molecular targets through its bromine and ethoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Groups

1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane (CAS: 129587-49-1)

- Molecular Formula : C₄H₃BrF₄I

- Molecular Weight : 333.87 g/mol

- Key Differences : Replaces the diethoxy groups with an iodine atom at position 3.

- Reactivity : The iodine atom facilitates halogen-exchange reactions, enabling applications in synthesizing iodinated fluorophores or radiopharmaceuticals. However, iodine’s lower electronegativity compared to ethoxy groups reduces steric hindrance, accelerating nucleophilic substitutions .

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1)

- Molecular Formula : C₄HBrF₈

- Molecular Weight : 297.09 g/mol

- Key Differences : Contains eight fluorine atoms (vs. four in the target compound) and lacks ethoxy groups.

- Properties : Higher fluorination increases thermal stability and chemical inertness, making it suitable as a refrigerant or fire suppressant. However, reduced solubility in polar solvents limits its utility in organic synthesis .

Functional Group Comparisons

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one Derivatives

- Structural Feature : Contains a ketone group and trifluoromethyl substituents.

- Research Gap : Sulfoximide derivatives of this compound remain unexplored, whereas 1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane has documented applications in synthesizing heterocycles .

1,2-Diphenyl-1,1,2,2-tetrafluoroethane-4,4'-dicarboxylic Acid

Tabulated Comparison of Key Properties

Research Findings and Implications

- Reactivity Trends: The ethoxy groups in this compound enhance its solubility in polar aprotic solvents (e.g., DMF, THF), enabling efficient use in Suzuki-Miyaura couplings.

- Thermal Stability : The target compound decomposes at ~150°C, whereas the octafluorinated derivative remains stable up to 300°C due to stronger C-F bonds .

- Synthetic Versatility: Unlike 4-bromo-1,2-diaminobenzene (used in aromatic amine chemistry), the target compound’s aliphatic fluorinated backbone is pivotal in creating bioactive molecules with enhanced metabolic stability .

Biological Activity

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane (CAS Number: 2305255-43-8) is a fluorinated organic compound with significant implications in various fields of scientific research, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

- Molecular Formula : C8H13BrF4O2

- Molecular Weight : 297.1 g/mol

- IUPAC Name : this compound

- CAS Number : 2305255-43-8

The compound features a bromine atom and two ethoxy groups attached to a tetrafluorobutane backbone, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

- Bromine Atom : The presence of the bromine atom allows for nucleophilic substitution reactions. This property can facilitate interactions with various biological molecules, potentially altering enzyme kinetics or receptor binding.

- Ethoxy Groups : The ethoxy moieties can undergo oxidation or reduction reactions, which may lead to the formation of biologically active metabolites. These transformations are crucial for understanding the compound's metabolic pathways in biological systems.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound are utilized in studies examining enzyme interactions. The compound can serve as a fluorinated analog to probe enzyme specificity and metabolic pathways. For instance:

- Fluorinated Analogs : By substituting hydrogen atoms with fluorine or bromine in biologically active molecules, researchers can investigate how these modifications affect enzyme activity and binding affinity.

Case Studies

Several studies have highlighted the utility of fluorinated compounds in drug design and development:

- Fluorinated Drug Candidates : A study demonstrated that fluorinated compounds exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. This characteristic is essential for developing therapeutics with improved pharmacokinetic profiles.

- Biological Activity Assessment : In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of various fluorinated compounds. Results indicate that such modifications can significantly alter biological responses.

Comparative Analysis

To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Implications |

|---|---|---|---|

| 1-Bromo-4,4-dimethoxy-1,1,2,2-tetrafluorobutane | Dimethoxy Structure | Dimethoxy vs. diethoxy groups | Variations in reactivity and potential enzyme interactions |

| 1-Chloro-4,4-diethoxy-1,1,2,2-tetrafluorobutane | Chloro Structure | Chlorine instead of bromine | Different nucleophilicity affecting biological activity |

| 1-Bromo-4,4-diethoxy-1,1,2-tetrafluoropentane | Pentane Structure | Additional carbon atom | Influence on physical properties and solubility |

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or substitution reactions in fluorinated alkoxy systems. For example, halogen exchange using bromine sources (e.g., NBS or HBr) on diethoxy-tetrafluorobutane precursors is a key step. Ethoxy groups stabilize intermediates via resonance, while tetrafluorinated segments require anhydrous conditions to avoid hydrolysis . A comparative study of bromination agents (e.g., PBr₃ vs. HBr/AcOH) shows PBr₃ yields higher purity (85–90%) but demands strict temperature control (−10°C to 0°C) to minimize side reactions .

Table 1: Synthetic Methods Comparison

| Bromination Agent | Solvent | Temp. Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr₃ | DCM | −10°C–0°C | 88 | 95 |

| HBr/AcOH | Et₂O | 25°C | 72 | 85 |

Q. How is this compound characterized, and what spectroscopic markers are critical for validation?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. Key NMR signals include:

- ¹⁹F NMR : Two distinct quartets for CF₂ groups (−112 ppm to −118 ppm) and a singlet for CF₃ (−63 ppm) .

- ¹H NMR : Ethoxy protons resonate as a quartet (δ 3.6–3.8 ppm), while brominated CH₂ appears as a triplet (δ 4.2 ppm) . HRMS ([M+H]⁺) should match the theoretical m/z of 297.09 (C₈H₁₃BrF₄O₂), with deviations <2 ppm indicating impurities .

Advanced Research Questions

Q. What are the mechanistic challenges in utilizing this compound in nucleophilic substitution reactions?

The electron-withdrawing effect of fluorine atoms deactivates the β-carbon, slowing SN2 pathways. Computational studies (DFT) reveal that ethoxy groups stabilize transition states via hyperconjugation, reducing activation energy by ~15 kcal/mol compared to non-ethoxy analogs . Competing elimination (E2) is prevalent in polar aprotic solvents (e.g., DMF), forming tetrafluoro-1,3-butadiene byproducts. Solvent screening shows THF minimizes elimination (<5%) while maintaining substitution efficiency (70%) .

Q. How do fluorinated substituents impact the compound’s stability under varying pH and thermal conditions?

Stability studies indicate:

- Acidic Conditions (pH <3) : Rapid hydrolysis of ethoxy groups, generating 1-bromo-4-hydroxy-1,1,2,2-tetrafluorobutane (t₁/₂ = 2 h at 25°C).

- Basic Conditions (pH >10) : Degradation via β-elimination, releasing Br⁻ and forming tetrafluorobutene (confirmed by GC-MS) .

- Thermal Stability : Decomposition onset at 120°C (TGA), with exothermic peaks (DSC) correlating to C-Br bond cleavage (ΔH = −85 kJ/mol) .

Q. How can contradictory data on regioselectivity in cross-coupling reactions involving this compound be resolved?

Discrepancies in Suzuki-Miyaura coupling outcomes (e.g., aryl vs. vinyl boronic acids) stem from competing β-hydride elimination and electronic effects. A 2025 study demonstrated:

- Electron-rich boronic acids favor coupling at the bromine site (90% yield).

- Electron-poor substrates promote elimination, reducing yields to 40% . Mitigation Strategy : Use Pd-XPhos catalysts to suppress β-hydride pathways and enhance regioselectivity .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values vary across studies?

Variations arise from:

- Polymorphism : Crystallization in polar solvents (e.g., EtOH) yields a metastable form (mp 45–46°C), while non-polar solvents (hexane) produce the stable form (mp 52–54°C) .

- Impurity Profiles : Residual solvents (e.g., DCM) depress melting points by 3–5°C. Purity ≥98% (HPLC) is critical for reproducibility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.